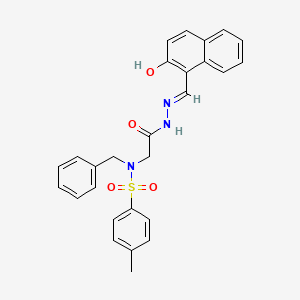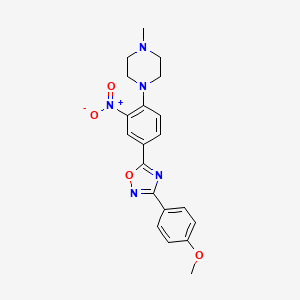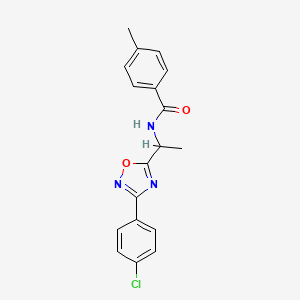
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide, commonly known as CM-272, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxadiazole derivatives and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of CM-272 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. The compound binds to the colchicine binding site of tubulin and prevents the formation of microtubules, resulting in the arrest of the cell cycle at the G2/M phase. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CM-272 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tubulin polymerization, and suppress tumor growth. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are required to fully understand the biochemical and physiological effects of CM-272.
実験室実験の利点と制限
One of the advantages of CM-272 is its high potency in inhibiting tubulin polymerization, which makes it a potential candidate for cancer therapy. It has also been found to have low toxicity levels, making it a safe candidate for pre-clinical studies. However, the synthesis of CM-272 is complicated and requires several steps, which can limit its availability for lab experiments. In addition, the compound has poor solubility, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of CM-272. One of the potential directions is the optimization of the synthesis method to improve the yield and availability of the compound. Another direction is the modification of the structure of CM-272 to enhance its solubility and bioavailability. In addition, further studies are required to fully understand the biochemical and physiological effects of CM-272 and its potential therapeutic applications. Finally, the efficacy and safety of CM-272 need to be tested in clinical trials to determine its potential as a cancer therapy.
Conclusion:
In conclusion, CM-272 is a promising small molecule compound that has shown potential in inhibiting cancer cell growth and suppressing tumor growth. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are required to fully understand the biochemical and physiological effects of CM-272 and its potential therapeutic applications. The optimization of the synthesis method, modification of the structure, and clinical trials are some of the future directions for the research and development of CM-272.
合成法
The synthesis of CM-272 involves the condensation reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction with 4-methylbenzoyl chloride and finally, the cyclization of the resulting intermediate with phosphoryl chloride. The yield of the synthesis is reported to be around 50%.
科学的研究の応用
CM-272 has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. It has also been found to be effective in suppressing tumor growth in animal models. In addition, CM-272 has shown anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-5-14(6-4-11)17(23)20-12(2)18-21-16(22-24-18)13-7-9-15(19)10-8-13/h3-10,12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDPXVGFRWFMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

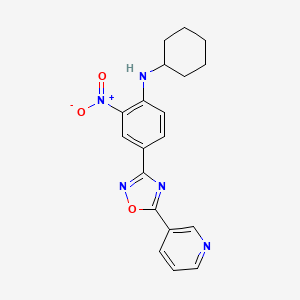
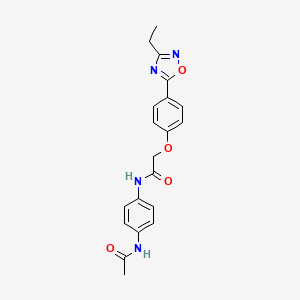
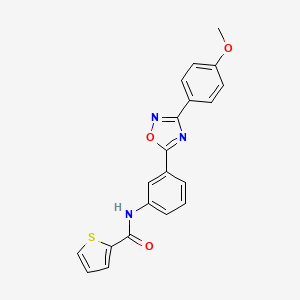
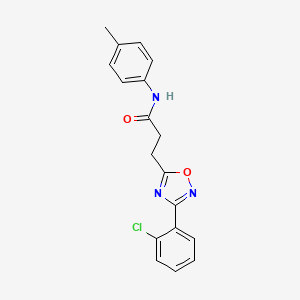
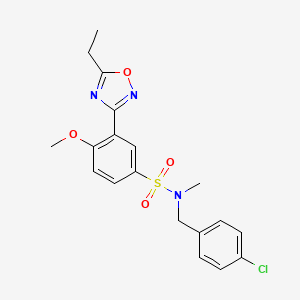

![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)
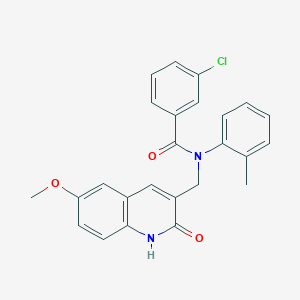

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7716987.png)
![N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7716994.png)

